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molecular formula C8H6ClN B8282440 2-Chloropyrrolo[1,2-a]pyridine

2-Chloropyrrolo[1,2-a]pyridine

Cat. No. B8282440
M. Wt: 151.59 g/mol
InChI Key: LCIWWZJNFONENS-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

To a suspension of 0.20 g of ethyl 2-chloropyrolo [1,2-a]pyridin-1-carboxylate in 10 ml of water, 1.5 ml of sulfuric acid is added and refluxed for 3 hours. After cooling, the mixture is neutralized with an aqueous saturated sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract is dried on anhydrous sodium sulfate and distilled to remove ethyl acetate. The residue is purified by silica gel chromatography (eluent: ethyl acetate-hexane) to give crystals of the title compound
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](C(OCC)=O)=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[CH:10]=1.C(=O)([O-])O.[Na+]>O.S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C(=C2N(C=CC=C2)C1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
1.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried on anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove ethyl acetate
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (eluent: ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N(C=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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